

Application Notes and Protocols: Measuring GSK650394 IC50 in Different Cancer Cell Lines

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Compound of Interest

Compound Name: GSK 650394

Cat. No.: B1672397

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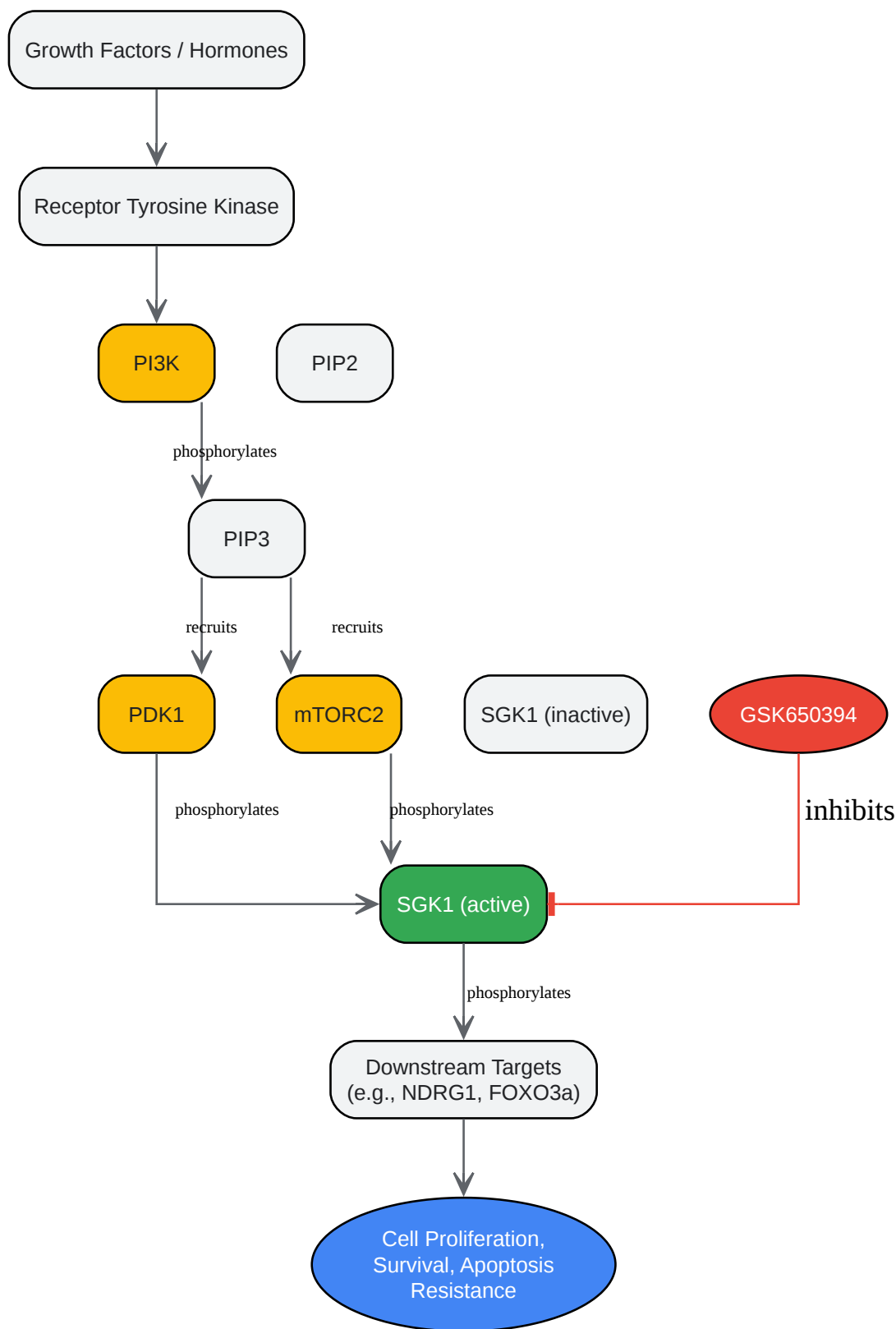
Introduction

GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and, to a lesser extent, SGK2.[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis. It is a downstream effector of the PI3K/PDK1 signaling pathway and is often upregulated in various cancers, making it an attractive therapeutic target. GSK650394 exerts its inhibitory effect by competing with ATP for the kinase domain of SGK1, thereby preventing the phosphorylation of its downstream substrates, such as N-myc downstream-regulated gene 1 (NDRG1) and Forkhead box protein O3 (FOXO3a).[3][4] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of GSK650394 in various cancer cell lines using common cell viability assays.

Mechanism of Action of GSK650394

GSK650394 targets the SGK1 signaling pathway, which is a critical regulator of cell growth and survival. Upon activation by growth factors or hormones, Phosphoinositide 3-kinase (PI3K) generates Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the recruitment of Phosphoinositide-dependent kinase 1 (PDK1) and mammalian Target of Rapamycin Complex 2 (mTORC2) to the cell membrane. PDK1 and mTORC2 then phosphorylate and activate SGK1. Activated SGK1 proceeds to phosphorylate a variety of downstream targets that are involved in

cell proliferation, survival, and ion channel regulation. By inhibiting SGK1, GSK650394 effectively blocks these downstream signaling events, leading to reduced cancer cell viability.



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Diagram 1: Simplified SGK1 Signaling Pathway and Inhibition by GSK650394.

Data Presentation: GSK650394 IC50 Values in Cancer Cell Lines

The following table summarizes the reported IC50 values of GSK650394 in various cancer cell lines. It is important to note that these values can vary depending on the assay conditions, such as cell density, incubation time, and the specific viability assay used.

| Cancer Type | Cell Line | IC50 (μM) | Assay Method | Reference |
|-------------------------------|------------|-----------------------|---------------|-----------|
| Prostate Cancer | LNCaP | ~1 | Growth Assay | [4] |
| Colon Cancer | HCT116 | 135.5 | CCK-8 Assay | [5] |
| Non-Small Cell Lung Cancer | A549 | Activity demonstrated | Not specified | [6] |
| Non-Small Cell Lung Cancer | NCI-H460 | Activity demonstrated | Not specified | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Activity demonstrated | Not specified | [7] |
| Triple-Negative Breast Cancer | BT-549 | Activity demonstrated | Not specified | [7] |
| Triple-Negative Breast Cancer | HCC1937 | Activity demonstrated | Not specified | [7] |
| Triple-Negative Breast Cancer | MDA-MB-436 | Activity demonstrated | Not specified | [7] |

Experimental Protocols

Two common methods for determining the IC50 of a compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from standard MTT assay procedures.[\[8\]](#)[\[9\]](#)

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- GSK650394
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Phosphate-buffered saline (PBS)
- 96-well plates
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of GSK650394 in DMSO.

- Perform serial dilutions of GSK650394 in complete medium to achieve the desired final concentrations. A common starting range is 0.01 to 100 μ M.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
- Carefully remove the medium from the wells and add 100 μ L of the prepared drug dilutions to the respective wells.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Formazan Solubilization and Absorbance Reading:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
 - Plot the percentage of cell viability against the logarithm of the drug concentration.
 - Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination

This protocol is based on the manufacturer's instructions (Promega).^[10]

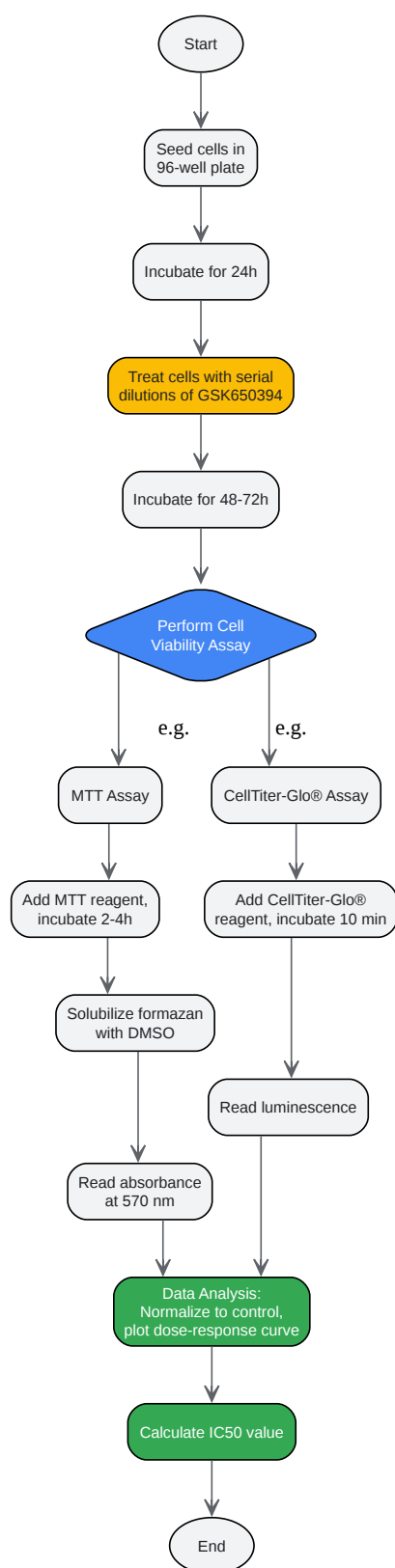
Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- GSK650394
- Dimethyl sulfoxide (DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Opaque-walled 96-well plates
- Multichannel pipette
- Luminometer

Procedure:

- Cell Seeding:
 - Follow the same cell seeding protocol as described for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
- Compound Treatment:
 - Follow the same compound treatment protocol as described for the MTT assay.
- CellTiter-Glo® Reagent Addition and Measurement:
 - After the 48-72 hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

- Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
- Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent for 100 µL of medium).
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the average luminescence of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
 - Plot the percentage of cell viability against the logarithm of the drug concentration.
 - Determine the IC50 value using non-linear regression analysis.



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Diagram 2: General Experimental Workflow for IC₅₀ Determination.

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